molecular formula C17H18N2O4S B2797215 N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide CAS No. 922554-41-4

N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide

Cat. No.: B2797215
CAS No.: 922554-41-4
M. Wt: 346.4
InChI Key: JXDZMGMCILOFJK-UHFFFAOYSA-N
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Description

N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide is a chemical compound of significant interest in medicinal chemistry research, featuring a benzoxazepine core fused with a phenylethanesulfonamide group. This structure is part of a class of heterocyclic compounds known for their structural uniqueness, which includes a seven-membered oxazepine ring containing both oxygen and nitrogen atoms—a less common scaffold in pharmaceuticals compared to five- or six-membered rings . Compounds within this structural family have demonstrated considerable potential in various biological investigations. Notably, derivatives of 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one have been identified as a promising new class of ROCK (Rho-associated protein kinase) inhibitors. Specifically, one such derivative showed potent activity against ROCK II with an IC50 value of 3 nM and demonstrated a significant intraocular pressure (IOP)-lowering effect of 34.3% in an ocular normotensive model, highlighting its research value for conditions like glaucoma . Furthermore, structurally related benzo[f][1,4]oxazepine derivatives have shown potential in other research areas, including exhibiting cytotoxic effects on cancer cell lines and functioning as enzyme inhibitors, such as for γ-secretase . The presence of the sulfonamide group is a key functional moiety that may contribute to strong hydrogen-bonding interactions with biological targets, potentially enhancing binding affinity and enabling modulation of crucial enzymatic pathways . This product is strictly for research use in vitro and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this compound as a key intermediate or tool molecule for probing new biological mechanisms and advancing the development of novel therapeutic agents.

Properties

IUPAC Name

N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c20-17-15-12-14(6-7-16(15)23-10-9-18-17)19-24(21,22)11-8-13-4-2-1-3-5-13/h1-7,12,19H,8-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXDZMGMCILOFJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)NS(=O)(=O)CCC3=CC=CC=C3)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

The benzo-fused oxazepine core distinguishes this compound from related heterocyclic systems. For example:

  • Compound D9 (from ) features a benzo[b][1,4]dioxocine (8-membered ring with two oxygen atoms) instead of an oxazepine. D9 demonstrated potent antiproliferative activity (IC50 = 0.79 μM against HepG2) and EGFR inhibition (IC50 = 0.36 μM) .
  • Levofloxacin () contains a quinolone bicyclic core with a fluorine substituent, critical for antibacterial activity via DNA gyrase inhibition. This contrasts with the oxazepine-sulfonamide structure, which lacks the fluorine and carboxylic acid groups essential for quinolone activity .

Substituent Analysis

  • Sulfonamide vs. Acrylamide (D9) : The target compound’s 2-phenylethanesulfonamide group introduces steric bulk and acidity (pKa ~10 for sulfonamides), which may influence pharmacokinetics and target selectivity compared to D9’s (E)-acrylamide group. Acrylamides are often employed in covalent inhibitors, whereas sulfonamides typically engage in hydrogen bonding .
  • Benzamide Derivative (): A structural analog with a benzamide group instead of sulfonamide shares the oxazepine core.

Data Table: Comparative Analysis of Key Compounds

Compound Core Structure Key Substituents Biological Activity IC50/Potency Source
Target Compound Benzo[f][1,4]oxazepine 2-Phenylethanesulfonamide Hypothesized kinase inhibition N/A N/A
D9 (Caffeic Acid Amide) Benzo[b][1,4]dioxocine (E)-Acrylamide Antiproliferative, EGFR inhibitor 0.79 μM (HepG2), 0.36 μM (EGFR)
Benzamide Derivative Benzo[f][1,4]oxazepine Benzamide Unknown N/A
Levofloxacin Quinolone Fluoro, piperazinyl Antibacterial Varies by pathogen (nM range)

Q & A

Advanced Research Question

Compound Synthetic Steps Key Complexity Factors
This compound5–7 stepsOxazepine ring strain, sulfonamide coupling
Simple benzenesulfonamides2–3 stepsStraightforward aromatic substitution
Triazole-sulfonamides4–5 stepsClick chemistry requirements
Multi-step purifications and low yields (30–50%) during oxazepine formation are major bottlenecks .

What computational tools are recommended for predicting its ADMET properties?

Advanced Research Question

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate bioavailability, CYP450 inhibition, and blood-brain barrier penetration.
  • Toxicity Profiling : ProTox-II for hepatotoxicity and organ-specific risks.
  • Metabolite Prediction : GLORYx or BioTransformer for phase I/II metabolism pathways.
    Validation with experimental data (e.g., microsomal stability assays) is critical due to structural novelty .

How can researchers address reproducibility issues in biological assays involving this compound?

Advanced Research Question

  • Batch-to-batch consistency : Implement QC protocols (HPLC purity >95%, 1H^1H-NMR integration).
  • Assay controls : Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase assays).
  • Data transparency : Report IC50_{50} values with 95% confidence intervals and Hill slopes.
    Collaborative studies using standardized compound stocks (e.g., from academic repositories) enhance reproducibility .

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